Lipophilicity-Driven Differentiation vs. Des‑Bromo Analog
The para‑bromine substituent increases calculated logP (XLogP3) by approximately 0.9 log units compared to the des‑bromo analog 4‑benzoyl‑3‑(p‑tolylamino)isoquinolin‑1(2H)‑one [1]. This difference predicts enhanced passive membrane permeability and potentially higher intracellular accumulation, a factor critical for target engagement in cellular assays [2].
| Evidence Dimension | Predicted logP (XLogP3) |
|---|---|
| Target Compound Data | ≈ 5.4 |
| Comparator Or Baseline | 4‑benzoyl‑3‑(p‑tolylamino)isoquinolin‑1(2H)‑one (des‑bromo analog): XLogP3 ≈ 4.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
Higher lipophilicity can improve cellular permeability, making CAS 867135-67-9 a more suitable starting point for cell‑based phenotypic screening than its des‑bromo counterpart when intracellular target engagement is required.
- [1] XLogP3 predicted values generated via PubChem/ChemSpider prediction platform. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
